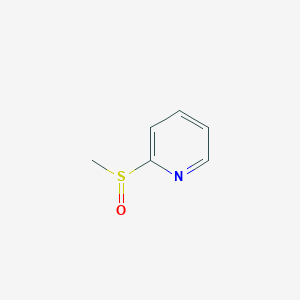2-(Methylsulfinyl)pyridine
CAS No.: 21948-75-4
Cat. No.: VC3825779
Molecular Formula: C6H7NOS
Molecular Weight: 141.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 21948-75-4 |
|---|---|
| Molecular Formula | C6H7NOS |
| Molecular Weight | 141.19 g/mol |
| IUPAC Name | 2-methylsulfinylpyridine |
| Standard InChI | InChI=1S/C6H7NOS/c1-9(8)6-4-2-3-5-7-6/h2-5H,1H3 |
| Standard InChI Key | UWYSBYGJIUSXBJ-UHFFFAOYSA-N |
| SMILES | CS(=O)C1=CC=CC=N1 |
| Canonical SMILES | CS(=O)C1=CC=CC=N1 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-(methylsulfinyl)pyridine combines a pyridine ring with a methylsulfinyl (-SOCH) substituent at the 2-position. This configuration confers polarity and reactivity, as the sulfinyl group acts as both an electron-withdrawing moiety and a chiral center. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 141.19 g/mol |
| CAS Number | 21948-75-4 |
| Boiling Point | Not reported |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |
| Stability | Sensitive to moisture and strong acids/bases |
The sulfinyl group’s ability to engage in hydrogen bonding and coordinate with metal ions enhances its utility in catalysis and drug design .
Synthesis and Industrial Production
Synthetic Routes
2-(Methylsulfinyl)pyridine is typically synthesized via oxidation of 2-(methylthio)pyridine. A common method employs hydrogen peroxide () in acetic acid, yielding the sulfoxide derivative with high regioselectivity :
Alternative approaches include using meta-chloroperbenzoic acid (mCPBA) as an oxidizing agent, which provides milder reaction conditions suitable for sensitive substrates .
Industrial-Scale Production
Industrial processes prioritize cost efficiency and scalability. Continuous flow reactors are employed to optimize oxidation kinetics, with yields exceeding 85% . Post-synthesis purification involves recrystallization from ethanol or column chromatography to achieve >98% purity, as required for pharmaceutical intermediates .
Pharmacological Applications
Antigiardial Activity
Recent studies demonstrate that 2-(methylsulfinyl)pyridine derivatives exhibit potent activity against Giardia lamblia, a protozoan causing giardiasis. Structural analogs, such as 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole, inhibit the Giardia triosephosphate isomerase (GlTIM) enzyme, disrupting glycolysis :
| Compound | GlTIM Inhibition (%) | IC (µM) |
|---|---|---|
| 2N-BZM7 | 94.9 | 22 |
| 2N-BZM9 | 71.9 | 240 |
These compounds show low cytotoxicity in human cell lines (e.g., Caco-2, HT29), underscoring their therapeutic potential .
Proton Pump Inhibitors
The methylsulfinyl group is integral to proton pump inhibitors (PPIs) like omeprazole. Chiral sulfoxides derived from 2-(methylsulfinyl)pyridine inhibit gastric acid secretion by covalently binding to H/K-ATPase in parietal cells .
Role in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
2-(Methylsulfinyl)pyridine serves as a ligand in palladium-catalyzed Suzuki-Miyaura reactions, facilitating aryl-aryl bond formation. The sulfinyl group stabilizes palladium intermediates, enhancing reaction efficiency :
Asymmetric Catalysis
Chiral sulfoxides derived from this compound enable enantioselective synthesis of pharmaceuticals, such as β-blockers and antivirals. For example, (S)-2-(methylsulfinyl)pyridine achieves >90% enantiomeric excess in ketone reductions .
Future Directions
Ongoing research explores 2-(methylsulfinyl)pyridine’s potential in:
-
Anticancer Therapeutics: Targeting tyrosine kinase inhibitors.
-
Agrochemicals: Developing herbicides with reduced environmental persistence.
-
Materials Science: Designing ligands for luminescent metal-organic frameworks (MOFs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume